Cas no 852227-96-4 (1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine)

1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine
- 4-(1-Piperidinyl)benzeneboronic acid pinacol ester
- 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine
- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
- AMTB222
- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (ACI)
- 2-(4-Piperidinophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-076292
- CS-0061105
- AB32036
- SCHEMBL539141
- 852227-96-4
- OTOKWHGMHAAFRM-UHFFFAOYSA-N
- AKOS015950935
- (4-(PIPERIDIN-1-YL)PHENYL)BORONIC ACID PINACOL ESTER
- J-504107
- AS-2426
- DTXSID20406883
- MFCD07368524
- 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine
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- MDL: MFCD07368524
- Inchi: 1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3
- InChI Key: OTOKWHGMHAAFRM-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(N2CCCCC2)=CC=1
Computed Properties
- Exact Mass: 287.20600
- Monoisotopic Mass: 287.2056592 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.7Ų
- Molecular Weight: 287.2
Experimental Properties
- Density: 1.04
- Melting Point: 87 °C
- Boiling Point: 411.2°C at 760 mmHg
- Flash Point: 202.5°C
- Refractive Index: 1.528
- PSA: 21.70000
- LogP: 3.04110
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A160175-100mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |
852227-96-4 | 96% | 100mg |
$28.0 | 2024-04-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51922-1g |
4-(1-Piperidinyl)benzeneboronic acid pinacol ester, 95% |
852227-96-4 | 95% | 1g |
¥1802.00 | 2023-03-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD55542-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |
852227-96-4 | 96% | 250mg |
¥191.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD55542-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |
852227-96-4 | 96% | 1g |
¥323.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1046462-25g |
Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
852227-96-4 | 96% | 25g |
$860 | 2023-09-04 | |
TRC | T889638-10mg |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
852227-96-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1046462-5g |
Piperidine,1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
852227-96-4 | 96% | 5g |
$170 | 2024-06-07 | |
AK Scientific | AMTB222-5g |
4-(1-Piperidinyl)benzeneboronic acid pinacol ester |
852227-96-4 | 95% | 5g |
$240 | 2025-02-18 | |
ChemScence | CS-0061105-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |
852227-96-4 | 99.91% | 5g |
$240.0 | 2022-04-26 | |
Chemenu | CM217420-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine |
852227-96-4 | 96% | 250mg |
$54 | 2021-06-16 |
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Production Method
Production Method 1
1.2 Reagents: Triethylamine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Raw materials
- 1-(4-fluorophenyl)-Piperidine
- 2,3-Dimethylbutane-2,3-diol
- 1,5-Dibromopentane
- Bis(pinacolato)diborane
- 1-Phenyl-piperidine
- 1-(4-Bromophenyl)piperidine
- 4-Aminophenylboronic acid pinacol ester
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Preparation Products
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine
Introduction to 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine (CAS No. 852227-96-4)
1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine, also known by its CAS number 852227-96-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a piperidine ring and a boronic ester moiety. These structural elements contribute to its potential applications in various chemical and biological processes.
The boronic ester functionality in 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine makes it an attractive building block for Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in the synthesis of complex organic molecules and has been pivotal in the development of numerous pharmaceuticals. The piperidine ring, on the other hand, imparts additional chemical stability and can influence the compound's biological activity.
Recent studies have highlighted the importance of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing potent inhibitors of specific enzymes involved in cancer progression. The researchers found that derivatives of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine exhibited significant anti-proliferative effects on cancer cell lines.
In another study conducted by a team at the University of California, researchers investigated the role of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes. The study demonstrated that certain derivatives of this compound could act as selective agonists or antagonists for specific GPCRs, opening up new avenues for drug discovery and development.
The synthetic accessibility of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine has also been a subject of extensive research. A 2021 review article in Organic & Biomolecular Chemistry detailed several efficient synthetic routes to this compound. One notable method involves the palladium-catalyzed coupling of 4-bromophenylpiperidine with bis(pinacolato)diboron under mild conditions. This approach not only simplifies the synthesis but also enhances the yield and purity of the final product.
Beyond its applications in medicinal chemistry, 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine has found utility in materials science. Researchers at MIT have explored its use as a precursor for preparing functional polymers with tunable properties. These polymers have potential applications in areas such as drug delivery systems and electronic devices.
The environmental impact and safety profile of 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine are also important considerations. Studies have shown that this compound is stable under standard laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical reagent or intermediate used in research and industrial settings, appropriate safety measures should be followed to ensure safe handling and disposal.
In conclusion, 1-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan - 2 - yl) phenyl piperidine (CAS No. 852277 - 96 - 4) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features make it an invaluable tool for researchers aiming to develop novel therapeutic agents and functional materials. As ongoing research continues to uncover new possibilities for this compound's use and optimization in various fields.
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